

# Chemical properties and structure of [2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine

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## Compound of Interest

Compound Name:	[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine
Cat. No.:	B113029

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## An In-depth Technical Guide to [2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine**, also known by its IUPAC name 1-(2-Chlorophenyl)-N<sup>1</sup>,N<sup>1</sup>-dimethylethane-1,2-diamine, is a substituted phenethylamine derivative. Compounds within this class are recognized for their diverse pharmacological activities, primarily through the modulation of monoamine neurotransmitter systems. This guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of this compound, based on available data. It is intended to serve as a foundational resource for researchers in medicinal chemistry, pharmacology, and drug development.

## Chemical Properties and Structure

The fundamental chemical and structural identifiers for **[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine** are summarized below.

## Identifiers and General Properties

Property	Value	Reference
IUPAC Name	1-(2-Chlorophenyl)-N <sup>1</sup> ,N <sup>1</sup> -dimethylethane-1,2-diamine	N/A
CAS Number	791601-04-2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>15</sub> ClN <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	198.69 g/mol	<a href="#">[2]</a>
Canonical SMILES	CN(C)C(CN)C1=CC=CC=C1Cl	<a href="#">[2]</a>
InChI Key	N/A	N/A

## Physicochemical Properties

Experimental data on the physicochemical properties of this specific compound are limited. The following table includes computed data from publicly available chemical databases.

Property	Value (Predicted)	Reference
logP	1.9014	<a href="#">[2]</a>
Topological Polar Surface Area (TPSA)	29.26 Å <sup>2</sup>	<a href="#">[2]</a>
Hydrogen Bond Donors	1	<a href="#">[2]</a>
Hydrogen Bond Acceptors	2	<a href="#">[2]</a>
Rotatable Bonds	3	<a href="#">[2]</a>
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

## Spectroscopic Data

Detailed experimental spectroscopic data (<sup>1</sup>H-NMR, <sup>13</sup>C-NMR, IR, Mass Spectrometry) for **[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine** are not readily available in the public domain. However, analysis of similar substituted phenethylamine structures can provide an indication of the expected spectral characteristics.

- <sup>1</sup>H-NMR: Expected signals would include resonances for the aromatic protons on the chlorophenyl ring, the methine and methylene protons of the ethyl chain, and the protons of the dimethylamino and amino groups.
- <sup>13</sup>C-NMR: Signals corresponding to the carbons of the chlorophenyl ring, the ethyl backbone, and the dimethylamino group would be anticipated.
- IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-N stretching would be expected.
- Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of phenethylamine derivatives, such as cleavage of the C-C bond alpha to the amino groups.

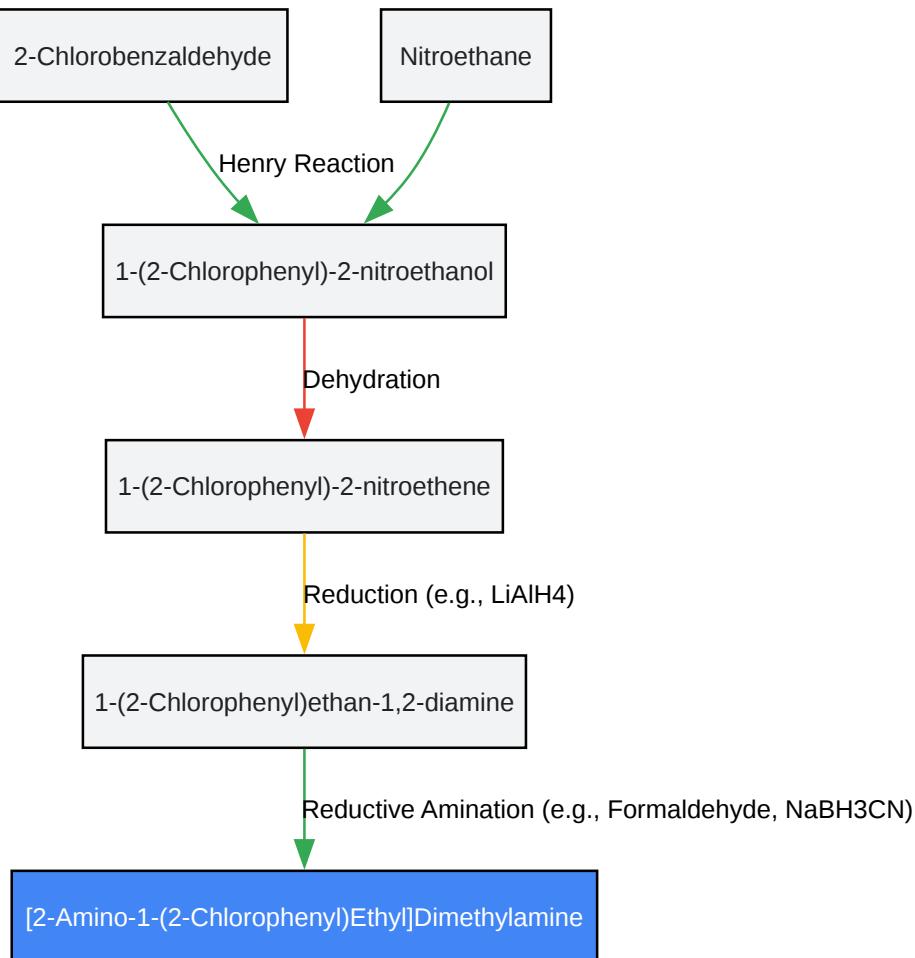
## Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine** is not publicly available. However, a plausible synthetic route can be proposed based on general methods for the synthesis of N,N-dialkylated diamines.

## Proposed Synthesis Workflow

The following diagram illustrates a potential synthetic pathway starting from 2-chlorobenzaldehyde. This proposed workflow is for illustrative purposes and would require optimization.

## Proposed Synthesis of [2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine

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Caption: A potential multi-step synthesis route.

Methodology:

- Henry Reaction: 2-Chlorobenzaldehyde is reacted with nitroethane in the presence of a base to yield 1-(2-chlorophenyl)-2-nitroethanol.
- Dehydration: The resulting nitroalcohol is dehydrated to form 1-(2-chlorophenyl)-2-nitroethene.

- Reduction: The nitroethene is then reduced, for example using a strong reducing agent like lithium aluminum hydride ( $\text{LiAlH}_4$ ), to afford the corresponding diamine, 1-(2-chlorophenyl)ethan-1,2-diamine.
- Reductive Amination: The primary amine is selectively dimethylated via reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) to yield the final product, **[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine**.

Note: This is a theoretical protocol and requires experimental validation and optimization of reaction conditions, purification, and analytical characterization.

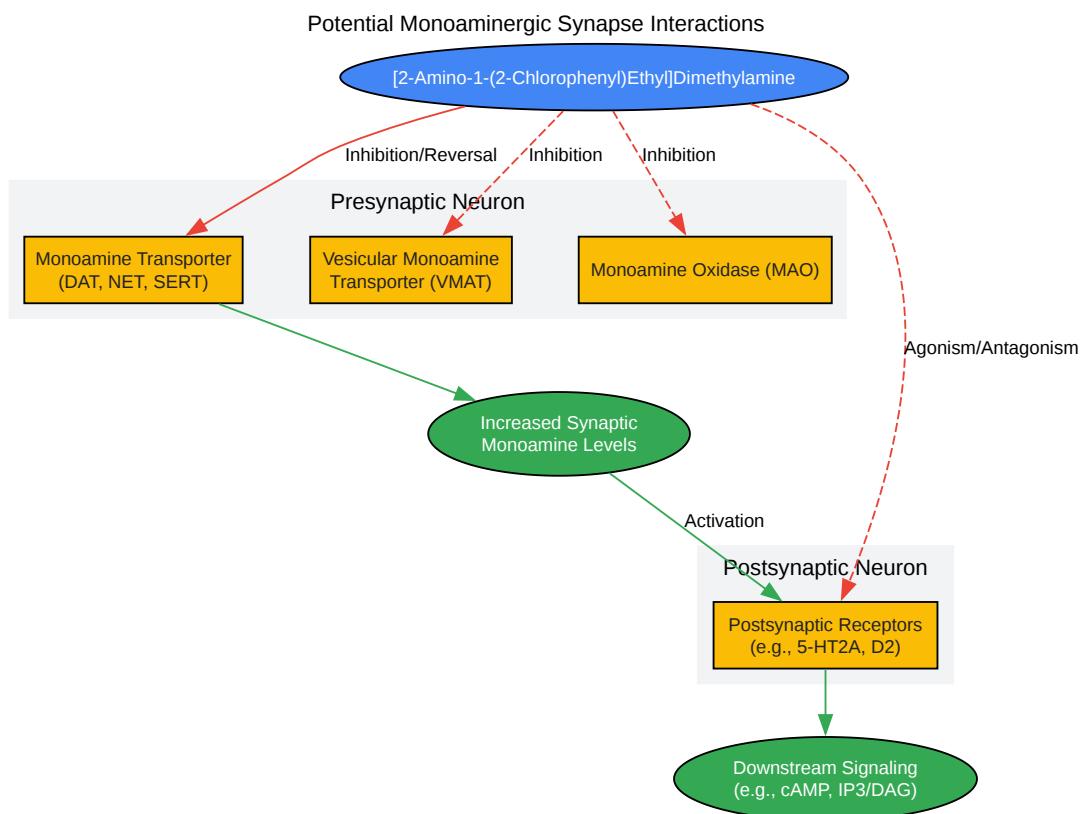
## Potential Signaling Pathways and Biological Activity

Specific pharmacological studies on **[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine** are not available in the current literature. However, based on its structural similarity to other substituted phenethylamines, its potential biological activities can be inferred.

Substituted phenethylamines are known to interact with various components of the monoaminergic neurotransmitter systems.<sup>[1]</sup> The primary mechanisms of action for many compounds in this class involve interactions with monoamine transporters (for dopamine, norepinephrine, and serotonin) and receptors.<sup>[1]</sup>

## Inferred Mechanism of Action

The diagram below illustrates the potential interactions of a substituted phenethylamine with a monoaminergic synapse, which could be applicable to the target compound.



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Caption: Inferred interactions with monoaminergic systems.

Potential Biological Effects:

- Monoamine Transporter Inhibition/Reversal: The compound may act as an inhibitor or a releasing agent at the dopamine transporter (DAT), norepinephrine transporter (NET), and/or

serotonin transporter (SERT), leading to increased extracellular concentrations of these neurotransmitters.

- Receptor Binding: It could directly bind to and act as an agonist or antagonist at various postsynaptic receptors, such as serotonin (e.g., 5-HT<sub>2a</sub>) or dopamine (e.g., D<sub>2</sub>) receptors.
- Enzyme Inhibition: It might inhibit enzymes involved in monoamine metabolism, such as monoamine oxidase (MAO), further increasing neurotransmitter levels.[3]

The specific profile of transporter and receptor interactions would determine its overall pharmacological effects, which could range from stimulant to psychedelic or entactogenic properties.

## Conclusion

**[2-Amino-1-(2-Chlorophenyl)Ethyl]Dimethylamine** is a chemical entity with potential for further investigation in the field of neuropharmacology. This guide has consolidated the available information on its chemical structure and properties. However, a significant lack of experimental data, including physicochemical properties, detailed spectroscopic analysis, a validated synthesis protocol, and pharmacological profiling, highlights the need for further research to fully characterize this compound and its potential applications. Researchers are encouraged to use this guide as a starting point for their investigations, with the understanding that experimental validation of the theoretical information presented is crucial.

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